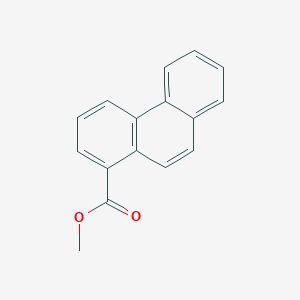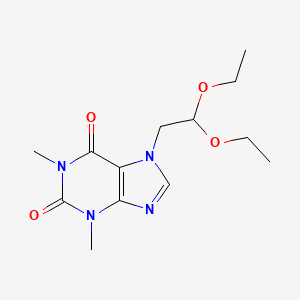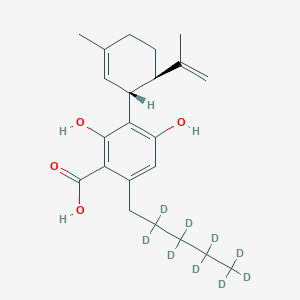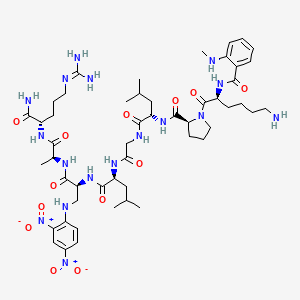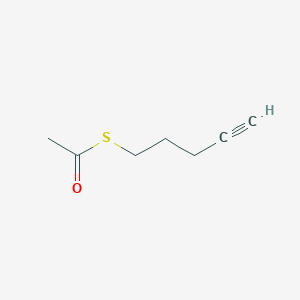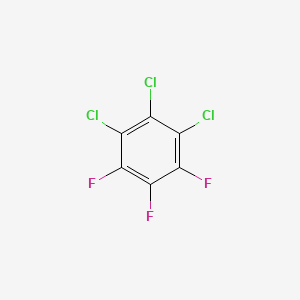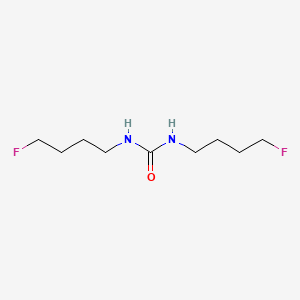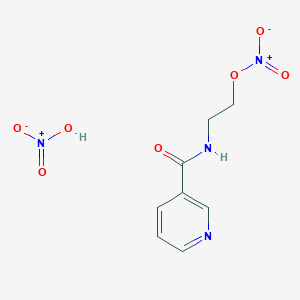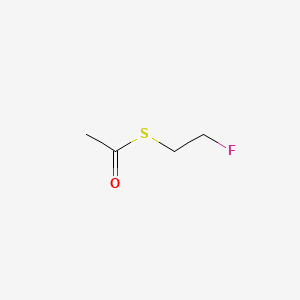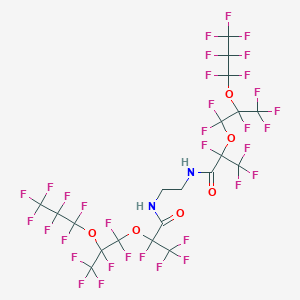![molecular formula C11H14FN B13422315 N-[(1S)-1-(4-Fluorophenyl)ethyl]cyclopropanamine](/img/structure/B13422315.png)
N-[(1S)-1-(4-Fluorophenyl)ethyl]cyclopropanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(1S)-1-(4-Fluorophenyl)ethyl]cyclopropanamine: is a chemical compound known for its unique structure and properties It is characterized by the presence of a cyclopropane ring attached to an amine group, with a fluorophenyl group providing additional functionalization
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1S)-1-(4-Fluorophenyl)ethyl]cyclopropanamine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluoroacetophenone and cyclopropylamine.
Formation of Intermediate: The first step involves the formation of an intermediate by reacting 4-fluoroacetophenone with a suitable reagent to introduce the cyclopropane ring.
Amine Introduction: The intermediate is then reacted with cyclopropylamine under controlled conditions to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions, such as:
Catalysts: Use of specific catalysts to enhance reaction rates and yields.
Temperature and Pressure: Controlled temperature and pressure conditions to ensure efficient synthesis.
Purification: Advanced purification techniques to obtain high-purity product suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
N-[(1S)-1-(4-Fluorophenyl)ethyl]cyclopropanamine can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The fluorophenyl group can participate in substitution reactions, leading to various substituted products.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used as reducing agents.
Substitution Reagents: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
N-[(1S)-1-(4-Fluorophenyl)ethyl]cyclopropanamine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate and its biological activity.
Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific properties.
Chemical Biology: It is used in research to understand its interactions with biological molecules and pathways.
Industrial Applications: The compound is explored for its potential use in various industrial processes and products.
Mechanism of Action
The mechanism of action of N-[(1S)-1-(4-Fluorophenyl)ethyl]cyclopropanamine involves its interaction with specific molecular targets and pathways. The fluorophenyl group can interact with various receptors or enzymes, while the cyclopropane ring may influence the compound’s binding affinity and reactivity. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- N-[(1S)-1-(4-Chlorophenyl)ethyl]cyclopropanamine
- N-[(1S)-1-(4-Bromophenyl)ethyl]cyclopropanamine
- N-[(1S)-1-(4-Methylphenyl)ethyl]cyclopropanamine
Uniqueness
N-[(1S)-1-(4-Fluorophenyl)ethyl]cyclopropanamine is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. The fluorine atom can enhance the compound’s stability, reactivity, and interaction with biological targets compared to its analogs with different substituents.
Properties
Molecular Formula |
C11H14FN |
|---|---|
Molecular Weight |
179.23 g/mol |
IUPAC Name |
N-[(1S)-1-(4-fluorophenyl)ethyl]cyclopropanamine |
InChI |
InChI=1S/C11H14FN/c1-8(13-11-6-7-11)9-2-4-10(12)5-3-9/h2-5,8,11,13H,6-7H2,1H3/t8-/m0/s1 |
InChI Key |
NJOWFYKNUVBXGE-QMMMGPOBSA-N |
Isomeric SMILES |
C[C@@H](C1=CC=C(C=C1)F)NC2CC2 |
Canonical SMILES |
CC(C1=CC=C(C=C1)F)NC2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


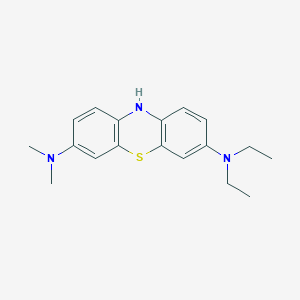
![[2-[(6R,8S,10R,13S,14S,16R)-17-acetyloxy-2-bromo-6-fluoro-10,13,16-trimethyl-3-oxo-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B13422241.png)
